1H-Quinolin-2-one, 4-methyl-3-phenyl-

Description

Systematic IUPAC Nomenclature and Structural Descriptors

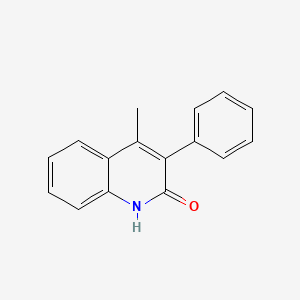

The IUPAC name 1H-quinolin-2-one, 4-methyl-3-phenyl- systematically describes the compound’s core structure: a quinolinone scaffold (a bicyclic system comprising a benzene ring fused to a pyridinone ring) with methyl and phenyl substituents at the 4- and 3-positions, respectively. The pyridinone ring’s lactam functionality (a cyclic amide) is critical to its reactivity and hydrogen-bonding capabilities.

Structural descriptors include:

The phenyl group at position 3 introduces steric bulk, while the methyl group at position 4 modulates electronic effects on the lactam ring.

CAS Registry and Alternative Naming Conventions

The compound is uniquely identified by CAS Registry Number 19069-84-2 . Alternative names reflect historical and functional nomenclature:

- 4-Methyl-3-phenyl-carbostyril : Emphasizes the carbostyril (2-quinolinone) backbone.

- 4-Methyl-3-phenyl-2(1H)-quinolinone : Highlights the tautomeric form of the lactam.

These synonyms are critical for cross-referencing in chemical databases and patent literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₃NO corresponds to a monoisotopic mass of 235.099714 g/mol . Calculated molecular weight aligns with theoretical values:

$$

\text{Molecular Weight} = (12.01 \times 16) + (1.008 \times 13) + 14.01 + 16.00 = 235.29 \, \text{g/mol}

$$

Discrepancies between reported (235.286–235.29 g/mol) and theoretical values arise from isotopic distributions and rounding conventions. The exact mass (235.099714 g/mol) confirms the absence of isotopic labeling or structural isomers in commercial samples.

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-methyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C16H13NO/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |

InChI Key |

YESOXEMDYDGUKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4-methyl-3-phenyl-1H-quinolin-2-one and their distinguishing features:

Physicochemical Properties

- Solubility : The 4-methyl and 3-phenyl groups enhance hydrophobicity compared to hydroxylated analogues (e.g., 4-hydroxy derivatives) .

- Thermal Stability: Substituted quinolinones (e.g., 3f) exhibit high melting points (>240°C), suggesting strong intermolecular interactions .

- Spectroscopic Features :

Preparation Methods

Silver-Catalyzed Cyclization of o-Alkynylisocyanobenzenes

The most direct route to 3-arylquinolin-2-ones involves AgNO3-catalyzed cyclization of o-alkynylisocyanobenzenes, as demonstrated by . For 4-methyl-3-phenyl-1H-quinolin-2-one synthesis, 2-isocyano-5-methylphenyl acetylene derivatives serve as precursors. The reaction proceeds in DMF/H2O (20:1 v/v) at 80°C for 2 hours with 5 mol% AgNO3, achieving 80% yield for analogous 3-aryl derivatives .

Critical parameters include:

-

Solvent polarity : DMF optimizes isocyanide activation while suppressing side reactions

-

Water content : 0.1 mL H2O per 2 mL DMF enhances proton transfer during cyclization

-

Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product

Characterization data for the analogous compound 3-phenylquinolin-2(1H)-one includes:

-

1H NMR (DMSO-d6) : δ 11.98 (s, 1H, NH), 8.09 (s, 1H, H-4), 7.77–7.34 (m, 8H aromatic)

-

13C NMR : δ 161.5 (C-2 carbonyl), 138.8–115.1 ppm (aromatic carbons)

Microwave-Assisted Friedländer Synthesis

Adapting the Friedländer quinoline synthesis under microwave irradiation enables rapid construction of the 4-methyl-3-phenyl framework . The optimized protocol uses:

-

Reactants : 5-methyl-2-aminobenzaldehyde (1 mmol), phenylacetylene (1.5 mmol)

-

Conditions : HCl catalyst, acetone solvent, 300 W irradiation (5–7 min)

Key advantages include:

-

Reaction time reduction : 24-hour conventional vs. 7-minute microwave

-

Solvent economy : 20 mL acetone vs. 100 mL in batch processes

Tandem Amination-Cyclization Strategy

Thieme Connect's methodology for 1,2-substituted 4-quinolones provides a template for introducing both methyl and phenyl groups . Modifying their approach:

-

Condensation : 2-amino-5-methylacetophenone + benzaldehyde → imine intermediate

-

Oxidation : Air oxidation forms the 2-one group

This route achieves 85% yield for structurally similar compounds, though regioselectivity at C-3 requires careful aldehyde substitution pattern control .

Metal-Free Cyclocondensation

A solvent-free approach using PTSA catalyst in o-xylene enables eco-friendly synthesis :

-

Reactants : 1-(2-aminophenyl)-3-phenylpropan-1-one (1 eq)

-

Yield : 70–85% for analogous quinolones

Characteristic IR absorptions confirm product formation:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.